3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidin-4-yl core substituted at position 1 with a meta-tolyl group (m-tolyl, C₆H₄CH₃) and at position 4 with a benzohydrazide moiety bearing a nitro group at the 3-position. The nitro group confers strong electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazolo[3,4-d]pyrimidine derivatives are synthesized via condensation reactions under reflux conditions (e.g., with formamide or amines) .
Eigenschaften
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKISGZALVEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. Specifically, compounds similar to 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have shown promising results against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values in the micromolar range.
- Mechanism of Action : It is believed that the compound inhibits key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. In vitro assays revealed that 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exhibits:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Moderate antifungal activity against several phytopathogenic fungi.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its efficacy. Key findings include:
- Nitro Group : The presence of the nitro group is crucial for enhancing the biological activity by increasing electron affinity.
- Pyrazole Ring : Modifications on the pyrazole ring significantly affect the binding affinity to target enzymes and receptors.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer properties. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide was tested against various pathogens. Results showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Candida albicans .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Electron Effects: The nitro group (-NO₂) in the target compound enhances electrophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) groups in analogs . This may increase reactivity in nucleophilic substitution or hydrogen-bonding interactions.
- Stability: High melting points (>340°C) in nitro- and amino-substituted analogs suggest strong crystalline packing, which may correlate with thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
